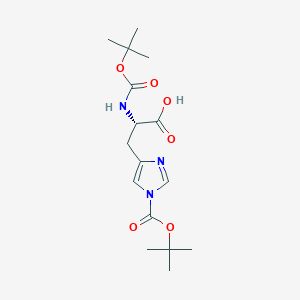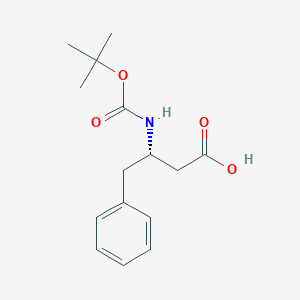
(S)-3-(Boc-amino)-4-phenylbutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-(Boc-amino)-4-phenylbutyric acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Aplicaciones Científicas De Investigación
- Application Summary : Boc-protected amino acids are used in the solid-phase synthesis of peptides . The Boc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions.
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, such as trifluoroacetic acid, allowing the amino group to participate in the formation of peptide bonds. After the peptide bond is formed, a new Boc group is added to protect the newly formed amino group, and the process is repeated until the desired peptide sequence is obtained .
-
- Application Summary : Boc-protected amino acids are used in organic synthesis to protect amines, which are good nucleophiles and strong bases, from unwanted side reactions .
- Methods of Application : The Boc group is added to the amino acid to convert it into a carbamate. This is achieved using Di-tert-butyl decarbonate and a suitable base .
- Results or Outcomes : The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA), allowing for transformations of other functional groups .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of complex peptides .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a peptide with a specific sequence .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of drug molecules. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a drug molecule with a specific sequence .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of bio-inspired materials. These materials have applications in various fields such as biomedicine, electronics, and energy .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of a bio-inspired material with specific properties .
-
- Application Summary : Boc-protected amino acids are used in the synthesis of environmentally friendly materials. These materials have applications in various fields such as waste management and pollution control .
- Methods of Application : The Boc group is added to the amino acid before the synthesis begins. During the synthesis, the Boc group is selectively removed using an acid, allowing the amino group to participate in the formation of peptide bonds .
- Results or Outcomes : The result of this process is the synthesis of an environmentally friendly material with specific properties .
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375820 |
Source


|
| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Boc-amino)-4-phenylbutyric acid | |
CAS RN |
51871-62-6 |
Source


|
| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)
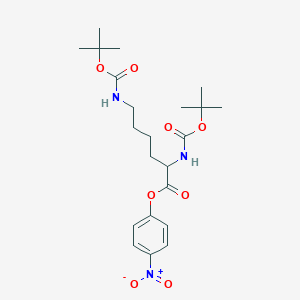
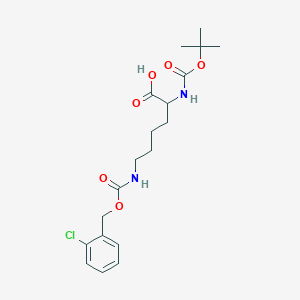

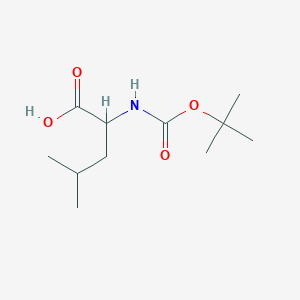

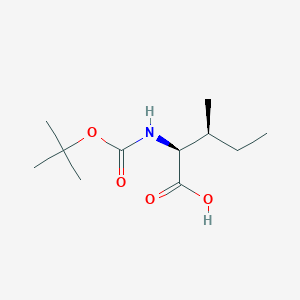
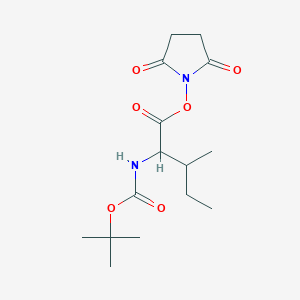
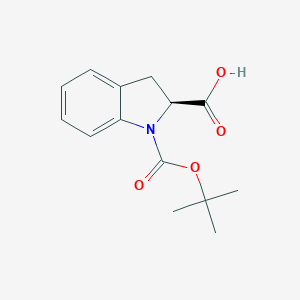
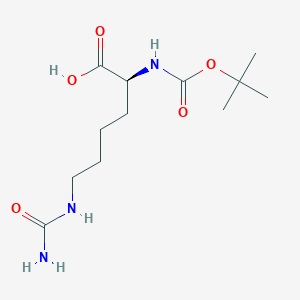
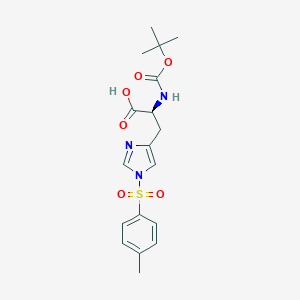
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
